8-Nitrothiochroman-4-ol
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Overview
Description
8-Nitrothiochroman-4-ol is a sulfur-containing heterocyclic compound that belongs to the thiochroman family. These compounds are structurally related to chromones (benzopyrans), which are known for their significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Nitrothiochroman-4-ol typically involves the nitration of thiochroman-4-ol. One common method includes the reaction of thiochroman-4-ol with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction is usually carried out under controlled temperature conditions to ensure the selective nitration at the 8th position .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly nitrating agents and catalysts is also explored to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 8-Nitrothiochroman-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4th position can be oxidized to form the corresponding ketone.
Substitution: The nitro group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like iron powder and ammonium chloride in ethanol-water mixture.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 8-Nitrothiochroman-4-one.
Reduction: 8-Aminothiochroman-4-ol.
Substitution: Various substituted thiochroman derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-Nitrothiochroman-4-ol is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The hydroxyl group may also play a role in the compound’s biological activity by forming hydrogen bonds with target proteins .
Comparison with Similar Compounds
Thiochroman-4-ol: Lacks the nitro group, making it less reactive in certain chemical reactions.
8-Nitrochroman-4-ol: Contains an oxygen atom instead of sulfur, leading to different chemical and biological properties.
8-Aminothiochroman-4-ol:
Uniqueness: 8-Nitrothiochroman-4-ol is unique due to the presence of both nitro and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its sulfur-containing structure also differentiates it from oxygen-containing analogs, leading to unique interactions with biological targets .
Properties
Molecular Formula |
C9H9NO3S |
---|---|
Molecular Weight |
211.24 g/mol |
IUPAC Name |
8-nitro-3,4-dihydro-2H-thiochromen-4-ol |
InChI |
InChI=1S/C9H9NO3S/c11-8-4-5-14-9-6(8)2-1-3-7(9)10(12)13/h1-3,8,11H,4-5H2 |
InChI Key |
BDCYSKRIJIGPJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=C(C1O)C=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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